4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide
説明
This compound is a sulfonamide-functionalized butanamide derivative characterized by three distinct substituents:
- Methylsulfanyl group (SCH₃): Enhances lipophilicity and may modulate electronic properties.
- N-Substituted trifluoromethylphenyl ethyl group: The 3-(trifluoromethyl)phenyl group contributes to metabolic stability and hydrophobic interactions, while the ethyl linker provides conformational flexibility.
Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such complex structures, particularly for verifying stereochemistry (e.g., the E-configuration of the styrenesulfonamide group).
特性
IUPAC Name |
4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O3S2/c1-16(18-9-6-10-19(15-18)22(23,24)25)26-21(28)20(11-13-31-2)27-32(29,30)14-12-17-7-4-3-5-8-17/h3-10,12,14-16,20,27H,11,13H2,1-2H3,(H,26,28)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCYXCKRBIMGBW-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-[1-[3-(trifluoromethyl)phenyl]ethyl]butanamide, also referred to by its IUPAC name, is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 489.7 g/mol. The compound features several functional groups, including sulfonamides and a trifluoromethyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.7 g/mol |
| CAS Number | 1214872-90-8 |
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. A structure-activity relationship (SAR) analysis indicated that modifications in the sulfonamide group could enhance the compound's efficacy against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were determined using phenotypic whole-cell screening methods, demonstrating significant antimicrobial properties.
In vitro testing revealed that certain derivatives exhibited low cytotoxicity while maintaining potent antimycobacterial activity. For example, one derivative showed an MIC of 0.5 µg/mL against Mtb H37Rv strain, indicating strong potential for further development as an anti-TB drug .
Mechanistic Studies
Mechanistic studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for Mtb survival. The compound's ability to penetrate bacterial membranes and its metabolic stability were key factors in its observed biological activity .
In Vivo Studies
In vivo pharmacokinetic (PK) studies were conducted using murine models to assess the bioavailability and efficacy of the compound. Results indicated that the compound achieved a bioavailability of 18% when administered orally, with higher concentrations maintained in plasma compared to direct dosing of its sulfone metabolite .
Efficacy in Animal Models
The compound was tested in a BALB/c mouse model infected with Mtb. Dosing at 200 mg/kg resulted in sustained drug levels above the MIC for over 24 hours, suggesting potential for effective treatment regimens .
Case Studies and Research Findings
- Antimycobacterial Efficacy : A study published in May 2020 reported that derivatives of the compound showed promising results against Mtb, with SAR studies leading to the identification of compounds with enhanced solubility and activity .
- Cytotoxicity Assessment : In vitro cytotoxicity assays against Chinese Hamster Ovary (CHO) cells demonstrated that certain modifications reduced cytotoxic effects while preserving antimycobacterial potency .
- Pharmacokinetic Analysis : A detailed PK study indicated that the sulfoxide derivative of the compound had significantly improved absorption and clearance rates compared to its parent sulfone structure, suggesting a favorable profile for therapeutic use .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound is compared to two analogs from the evidence, focusing on substituent variations and their hypothesized effects:
Table 1: Structural Comparison of Butanamide Derivatives
Key Differences and Implications
Sulfonamide vs. Sulfamoyl Groups: The target compound’s sulfonamide group (R-SO₂-NH-) contrasts with the sulfamoyl group (H₂N-SO₂-) in the compound.
Aromatic Substituents :
- The target’s trifluoromethylphenyl group offers strong hydrophobicity and electron-withdrawing effects, which could enhance receptor binding. In contrast, the compound’s 4-methylphenyl group is less electronegative, possibly reducing metabolic resistance .
Heterocyclic Moieties :
- The pyrimidine () and thiazole () rings introduce nitrogen-based hydrogen-bonding sites. The target’s vinyl sulfonamide may instead prioritize conformational rigidity or covalent binding (if reactive) .
Methylsulfanyl vs. Thioether/Aryl Groups: The methylsulfanyl group in the target compound could act as a mild electron donor, whereas the thiazole in provides aromatic heterocyclic character, influencing solubility and π-stacking .
Research Findings and Hypotheses
While experimental data (e.g., IC₅₀, LogP) are absent in the evidence, structural analysis allows for informed hypotheses:
- Bioactivity : The trifluoromethyl group in the target compound may improve pharmacokinetics compared to the toluenesulfonyl group in , which is bulkier but less electronegative .
- Solubility : The pyrimidine in ’s compound could enhance aqueous solubility via hydrogen bonding, whereas the target’s CF₃ group might reduce it .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
